4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS No.: 52883-26-8
Cat. No.: VC21185539
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52883-26-8 |
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Molecular Formula | C6H11N3O |
Molecular Weight | 141.17 g/mol |
IUPAC Name | 3,4-diethyl-1H-1,2,4-triazol-5-one |
Standard InChI | InChI=1S/C6H11N3O/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) |
Standard InChI Key | UEUMMYRZUZKMRI-UHFFFAOYSA-N |
SMILES | CCC1=NNC(=O)N1CC |
Canonical SMILES | CCC1=NNC(=O)N1CC |
Introduction
Basic Chemical Information
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is characterized by the following properties:
Property | Value |
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CAS Number | 52883-26-8 |
Molecular Formula | C₆H₁₁N₃O |
Molecular Weight | 141.174 g/mol |
InChI Key | UEUMMYRZUZKMRI-UHFFFAOYSA-N |
LogP | 0.432 |
The compound features a 1,2,4-triazol-3-one core structure with ethyl substituents at positions 4 and 5 . This particular arrangement contributes to its unique chemical and biological characteristics that distinguish it from other triazolone derivatives.
Structural Features and Properties
Chemical Structure
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one contains a five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4, and a carbonyl group at position 3. The ethyl substituents are located at positions 4 and 5 of the ring, creating a distinct structural arrangement that influences its reactivity and biological activity. The compound contains a proton at position 2 (2,4-dihydro designation), which can be involved in hydrogen bonding and acid-base reactions .
Physical Properties
The physical properties of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one include:
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Physical State: Typically a crystalline solid at room temperature
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Solubility: Moderately soluble in polar organic solvents such as acetonitrile and dimethyl sulfoxide
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LogP: 0.432, indicating a balanced hydrophilic-lipophilic character
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Hydrogen Bond Capabilities: Can act as both hydrogen bond donor and acceptor due to the N-H and C=O functional groups
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) studies of 1,2,4-triazol-3-ones, including 4,5-diethyl derivatives, have been extensively conducted to elucidate their structural features. These compounds display characteristic chemical shifts for the ring protons and ethyl substituents. Solid-state NMR (SSNMR) chemical shifts have been determined with good agreement between experimental and calculated values .
Synthesis Methods
Conventional Synthesis
The synthesis of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically follows pathways similar to other 1,2,4-triazol-3-one derivatives. One common method involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides, which can then be further modified to obtain the desired substituents at different positions .
The general synthetic route can be summarized as follows:
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Preparation of ethyl-substituted hydrazones
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Reaction with hydrazine hydrate to form the triazole ring
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Introduction of specific substituents at the desired positions
Microwave-Assisted Synthesis
Modern synthetic approaches for 1,2,4-triazol-3-one derivatives often employ microwave irradiation as an alternative to conventional heating methods. Microwave activation has become a popular and useful technology in organic chemistry, enabling easy and rapid access to new heterocycles .
The advantages of microwave-assisted synthesis include:
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Reduced reaction times
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Improved yields
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Enhanced selectivity
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More environmentally friendly conditions
Analytical Methods
Chromatographic Analysis
4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be analyzed using reverse phase (RP) HPLC methods with relatively simple conditions. An effective mobile phase typically contains acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
Key aspects of the chromatographic analysis include:
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Column type: Newcrom R1 or similar reverse-phase columns
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Mobile phase: Acetonitrile/water with phosphoric acid
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Detection: UV absorption or mass spectrometry
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Scalability: The method is suitable for both analytical and preparative separations
Spectroscopic Characterization
Spectroscopic methods used for the characterization of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one include:
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Nuclear Magnetic Resonance (NMR): Both solution and solid-state NMR techniques have been employed to elucidate the structure of 1,2,4-triazol-3-ones. These studies provide valuable information about chemical shifts, coupling constants, and hydrogen bonding patterns .
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Infrared Spectroscopy (IR): Characteristic absorption bands for the C=O stretching (typically around 1700 cm⁻¹) and N-H stretching (approximately 3200-3400 cm⁻¹) are useful for identification and purity assessment.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns specific to the compound structure.
Biological Activities
Structure-Activity Relationships
The biological activity of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds is significantly influenced by their structural features. The presence of ethyl groups at positions 4 and 5 likely affects the compound's lipophilicity, which in turn influences its pharmacokinetic properties and interactions with biological targets.
Studies on related compounds have shown that:
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Substitution patterns on the triazole ring significantly impact biological activity
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The presence of alkyl groups (such as ethyl) can enhance lipophilicity and membrane permeability
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The 1,2,4-triazol-3-one core structure is essential for many of the observed pharmacological effects
Applications and Derivatives
Pharmaceutical Applications
The most significant applications of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds are in the pharmaceutical field:
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As core structures in drug design: The 1,2,4-triazol-3-one scaffold serves as a valuable building block for medicinal chemistry.
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As components of psychoactive compounds: Notably, etoperidone, an atypical antidepressant introduced in Europe in 1977, contains the 4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure as part of its molecular framework. Etoperidone is described as a phenylpiperazine-substituted triazole derivative with the chemical name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one .
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As potential anticonvulsant agents: Studies have shown that many compounds in this class exhibit activity against seizures in animal models .
Chemical Derivatives
The 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one structure can serve as a precursor for more complex molecules with enhanced or targeted biological activities:
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N-alkylated derivatives: Modification at the N-2 position can yield compounds with altered pharmacological profiles.
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Piperazine-linked derivatives: As exemplified by etoperidone, linking the triazolone to other functional groups via the N-2 position can create compounds with specific therapeutic properties .
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Fused ring systems: Incorporation of the triazolone into larger ring systems can generate compounds with novel biological activities.
Comparison with Related Compounds
Parent Compound and Structural Analogs
The parent compound of 4,5-Diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is 1,2-dihydro-3H-1,2,4-triazol-3-one (CAS: 930-33-6), which has a molecular formula of C₂H₃N₃O and a molecular weight of 85.0647 g/mol .
Closely related structural analogs include:
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2,4-dimethyl-5-thiophen-2-yl-1,2,4-triazol-3-one (a methylated variant with a thiophenyl group at position 5)
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5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-one derivatives (with varying substituents at other positions)
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2,5-diaryl-1,2,4-triazol-3-ones (with aryl substituents at positions 2 and 5)
Pharmacological Comparisons
Different substitution patterns on the 1,2,4-triazol-3-one scaffold result in varied pharmacological activities:
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3-[(1-Methylpyrrol-2-yl)methyl]-4-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones have shown mild depressive effects on the central nervous system of mice, particularly when administered at higher doses (100 mg/kg) .
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Some 2,5-diaryl-1,2,4-triazol-3-ones have demonstrated anticancer activities, particularly affecting c-Myc and PD-L1 gene expression, with relatively low toxicity in non-tumor cell lines .
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Compounds containing both pyrrole and 1,2,4-triazol-5-one ring systems have shown analgesic effects, with 4-cyclohexyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrating the highest activity .
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